molecular formula C11H18N2 B1167306 (R)-Nisoldipine CAS No. 103573-36-0

(R)-Nisoldipine

Cat. No. B1167306
CAS RN: 103573-36-0
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Nisoldipine is a calcium channel blocker that is used to treat high blood pressure. It is a derivative of nifedipine and is known for its ability to selectively block L-type calcium channels. The drug has been used for decades to treat hypertension, but recent research has shown that it may have potential in other areas as well.

Mechanism of Action

(R)-Nisoldipine selectively blocks L-type calcium channels, which are found in the smooth muscle cells of blood vessels. By blocking these channels, (R)-Nisoldipine reduces calcium influx into the cells, leading to vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
(R)-Nisoldipine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, and may have neuroprotective effects. Additionally, the drug has been shown to improve endothelial function, which is important for maintaining healthy blood vessels.

Advantages and Limitations for Lab Experiments

(R)-Nisoldipine has a number of advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying calcium channels and their role in disease. However, the drug is not without limitations. It is relatively expensive and may not be readily available in some labs.

Future Directions

There are a number of future directions for (R)-Nisoldipine research. One area of interest is its potential use in the treatment of Alzheimer's disease. Additionally, the drug may have potential in the treatment of other neurodegenerative diseases such as Parkinson's disease. Further research is needed to fully understand the drug's mechanism of action and potential therapeutic applications.

Synthesis Methods

(R)-Nisoldipine is synthesized from nifedipine, which is a dihydropyridine calcium channel blocker. The synthesis involves the resolution of a racemic mixture of nisoldipine through chiral HPLC. The (R)-enantiomer is then isolated and purified to produce (R)-Nisoldipine.

Scientific Research Applications

(R)-Nisoldipine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, (R)-Nisoldipine has been studied for its potential use in the treatment of Alzheimer's disease. Research has shown that the drug may be able to reduce amyloid beta production, which is a hallmark of the disease.

properties

IUPAC Name

3-O-methyl 5-O-(2-methylpropyl) (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQFCGNPDRICFG-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Nisoldipine

CAS RN

103573-36-0
Record name Nisoldipine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103573360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NISOLDIPINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A36N345QEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.